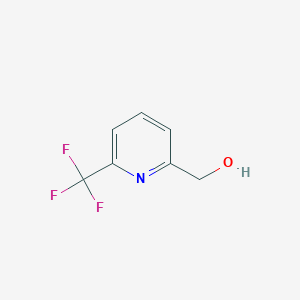

(6-(Trifluoromethyl)pyridin-2-yl)methanol

概要

説明

(6-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the addition of a methanol group. One common method includes the reaction of 2-chloromethyl-6

生物活性

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound is characterized by a pyridine ring with a trifluoromethyl group and a hydroxymethyl substituent. Its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The hydroxymethyl group can participate in hydrogen bonding, which may enhance binding affinity to target enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoro-pyridin-2-methanol | Pyridine ring with a single fluorine | Antimicrobial | Less fluorinated; different bioactivity profile |

| 4-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl group | Primarily studied for agrochemicals | Lacks hydroxymethyl; less pharmacological interest |

| 6-Methoxy-pyridin-2-carboxylic acid | Pyridine ring with methoxy and carboxylic acid groups | Varies widely | Different functional groups lead to distinct activities |

The combination of trifluoromethyl and hydroxymethyl functionalities in this compound may enhance its biological interactions compared to these analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against MRSA, suggesting potential for development as an antibacterial agent .

- Cancer Cell Line Studies : In vitro studies showed that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer drug candidate .

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibits specific enzymes related to metabolic pathways, further supporting its role as a therapeutic agent.

科学的研究の応用

Synthetic Routes

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves:

- Starting Material : 6-Trifluoromethylpyridine

- Reagents : Methanol in the presence of a base such as potassium carbonate.

- Conditions : Reflux conditions to facilitate the reaction.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its hydroxymethyl group can undergo various transformations, including oxidation to aldehydes or carboxylic acids, and substitution reactions with nucleophiles.

The compound exhibits significant biological properties, making it a candidate for various therapeutic applications:

- Insecticidal Activity : Studies have shown that this compound demonstrates notable efficacy against agricultural pests. The following table summarizes its insecticidal activity compared to other compounds:

| Compound | Dosage (mg/L) | Pest Type | Activity (%) |

|---|---|---|---|

| This compound | 500 | Mythimna separata | 70 |

| This compound | 500 | Aphis gossypii | 100 |

| This compound | 500 | Spodoptera litura | 90 |

Data derived from insecticidal activity studies.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic effects:

- Anticancer Properties : It has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as Ghrelin O-acyltransferase (GOAT), which plays a role in metabolic regulation and cancer cell proliferation.

Pharmaceutical Development

The compound is being explored for its potential in developing new pharmaceuticals due to its unique chemical properties. The trifluoromethyl group enhances binding affinity to biological targets, making it suitable for drug design aimed at specific receptors or enzymes.

Case Studies

- Insecticidal Efficacy : A study published in Pest Management Science demonstrated that this compound exhibited high efficacy against various pests, confirming its potential as an agrochemical agent.

- Anticancer Research : Research published in Molecular Cancer Therapeutics highlighted the inhibition of GOAT by this compound, suggesting its role in reducing cancer cell viability and providing insights into metabolic pathways affected by its action.

特性

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPSHXVZVLFJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563706 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-53-0 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。